Isocytosine

Beschreibung

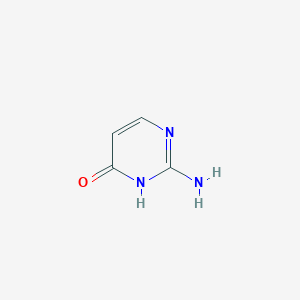

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 | |

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Isocytosine

Established Synthetic Pathways for Isocytosine (B10225)

The synthesis of the this compound core has been approached through several established chemical routes, each with distinct advantages and historical significance.

Synthesis from Guanidine (B92328) and Malic Acid

A primary and well-documented method for preparing this compound involves the condensation of guanidine with malic acid. nih.govwikipedia.orgtandfonline.com This reaction is typically performed in the presence of a strong acid, such as concentrated sulfuric acid. The key steps of this synthesis are outlined below:

In Situ Formation of the C3 Component : Malic acid, when heated in concentrated sulfuric acid, undergoes decarbonylation and dehydration. This process eliminates water and carbon monoxide to generate 3-oxopropanoic acid (also known as formylacetic acid) in situ. nih.gov The direct use of 3-oxopropanoic acid is often avoided due to its instability. nih.gov

Condensation : The newly formed 3-oxopropanoic acid then condenses with guanidine present in the sulfuric acid solution.

Cyclization : The condensation is followed by a double elimination of water, leading to the formation of the pyrimidine (B1678525) ring of this compound. nih.gov

This pathway provides a direct route to this compound from readily available starting materials. A notable advantage is the use of malic acid as a stable precursor for the otherwise unstable C3 component required for the condensation. nih.gov

| Reactant 1 | Reactant 2 | Key Reagent | Product | Ref. |

| Guanidine | Malic Acid | Concentrated Sulfuric Acid | This compound | nih.gov |

Alternative Synthetic Routes and Innovations

Beyond the classic malic acid route, other synthetic strategies have been developed to improve yield, avoid harsh acidic conditions, or utilize different starting materials.

One significant alternative involves the condensation of guanidine hydrochloride directly with 3-oxopropanoic acid. nih.gov However, the challenge of storing the unstable C3 component remains. nih.gov

Another approach, representing an improvement on earlier alkaline methods, utilizes the reaction of an alkali metal formylacetic ester with a guanidine salt and an alkali metal hydroxide. nih.gov This method involves mixing an ester of formic acid, an ester of acetic acid, and an alkali metal alkoxide to generate the formylacetic ester. This is then reacted with a guanidine salt, such as guanidine nitrate, in the presence of a base like sodium hydroxide. nih.gov This process generates nascent guanidine, which is reported to be more reactive, leading to better yields of this compound compared to methods that start with free guanidine. nih.gov The reaction can be carried out in an alcoholic solvent, and the product is initially isolated as its alkali metal salt. nih.gov

Early industrial production of this compound, particularly for its use as an intermediate in the synthesis of sulfadiazine, favored an acid-medium process over the traditional alkaline Wheeler and Johnson process due to improved yields. nih.gov

Strategies for this compound Analog and Derivative Synthesis

The this compound scaffold serves as a versatile template for the creation of a diverse range of analogs and derivatives. These modifications are crucial for applications in drug discovery and the development of synthetic genetic polymers.

Construction of this compound Scaffolds via DNA-Compatible Reactions

A significant innovation in the synthesis of this compound derivatives is the development of DNA-compatible reactions, which are essential for creating DNA-Encoded Libraries (DELs). A recently reported method utilizes a DNA-compatible Biginelli-like reaction to construct this compound scaffolds. acs.orgresearchgate.net This represents the first synthesis of the this compound backbone in the context of DNA-compatible organic synthesis. acs.org

The key features of this one-pot reaction are:

Reactants : It employs DNA-conjugated guanidines, various aldehydes, and methyl cyanoacetate. acs.orgresearchgate.net

Conditions : The reaction proceeds under mild conditions. acs.org

Products : It yields cyano-modified this compound derivatives attached to a DNA strand. acs.org

This method significantly expands the chemical space available for DELs by leveraging abundant amine building blocks to generate novel this compound scaffolds, which are present in several bioactive compounds. acs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Key Feature | Product | Ref. |

| DNA-conjugated guanidine | Aldehyde | Methyl cyanoacetate | One-pot, DNA-compatible | DNA-conjugated this compound derivative | acs.orgresearchgate.net |

Carbonylative Synthesis Approaches for this compound Analogues

Carbonylative synthesis provides another powerful tool for accessing this compound analogues. A palladium-catalyzed carbonylation strategy has been described for the synthesis of this compound analogues from α-chloroketones and guanidines. wikipedia.org This method involves the insertion of a carbonyl group (CO) into the molecule, which is a fundamental transformation in organic chemistry for building complex heterocyclic structures. wikipedia.org Such palladium-catalyzed carbonylative coupling reactions are advantageous for their efficiency and versatility in creating diverse molecular architectures from simple precursors. wikipedia.org

Functionalization and Targeted Modification of this compound

The targeted modification of the this compound ring at specific positions is critical for fine-tuning its chemical and biological properties. The this compound structure offers several sites for functionalization, including the nitrogen atoms within the ring (N1, N3), the carbon atoms (C5, C6), and the exocyclic amino group at C2.

Alkylation is a common modification strategy. For instance, 2-amino-4-hydroxypyrimidines, such as this compound, can be alkylated with reagents like acrylonitrile (B1666552) and dimethyl sulfate. sigmaaldrich.com

The C5 position is particularly amenable to substitution, a feature shared with its structural isomer, cytosine. The synthesis of 5-substituted uracil (B121893) derivatives, which are closely related to this compound (2-aminouracil), often begins with the amination of 5-bromouracil (B15302) to produce 5-aminouracil. nih.gov This 5-amino group can then be further modified. For example, it can be reacted with trifluoroacetic anhydride (B1165640) to yield 5-(N-trifluoromethylcarboxy)aminouracil, a compound investigated for its potential as a radiosensitizer. nih.gov The synthesis of deoxy-5-methylisocytidine also highlights modification at the C5 position. nih.gov

The exocyclic amino group and the ring itself can participate in multicomponent reactions to build more complex, fused heterocyclic systems. Although much of the research focuses on the isomer 6-aminouracil, the principles can be extended to this compound. For example, aminouracils react with α,β-unsaturated ketones to form pyridopyrimidines, which are fused bicyclic structures. researchgate.net These reactions demonstrate the utility of the aminopyrimidine core in constructing diverse chemical libraries.

Chemical Modification for Engineered Supramolecular Properties

This compound, a non-canonical pyrimidine base, is of significant interest in the field of supramolecular chemistry due to its unique hydrogen bonding capabilities. wikipedia.org Unlike its canonical isomer, cytosine, this compound (also known as 2-aminouracil) possesses a distinct arrangement of hydrogen bond donors and acceptors that allows it to form a highly stable base pair with isoguanine (B23775) through three hydrogen bonds, mimicking the Watson-Crick pairing of cytosine and guanine (B1146940). acs.orgrsc.orgwikipedia.org In fact, the isoguanine-isocytosine pairing is reported to be slightly stronger than the natural guanine-cytosine pair. rsc.org This property is the foundation for its use in creating artificial genetic systems and novel supramolecular architectures.

Chemical modification of the this compound scaffold is a key strategy for fine-tuning its self-assembly and recognition properties. These modifications are engineered to enhance stability, modulate binding affinity, and direct the formation of specific higher-order structures. One common modification is the methylation of this compound at the 5-position to create 5-methylthis compound (B103120). nih.gov This modification is often employed to improve the stability of the resulting nucleoside, as the parent this compound can be unstable under certain conditions. nih.gov

The self-assembly processes involving this compound derivatives are sensitive to environmental factors. For instance, the formation of base pairing patterns can be influenced by solvent conditions and pH. nih.gov The interaction energies and stability of pairs between this compound, isoguanine, and standard genomic bases have been studied to understand the fitness of an expanded genetic system. acs.org Theoretical and experimental studies have confirmed that the unnatural this compound/isoguanine pair is as stable as a canonical cytosine/guanine pair within an oligonucleotide duplex. acs.org Furthermore, the incorporation of this compound into different nucleic acid backbones, such as hexitol (B1215160) nucleic acid (HNA), has been shown to influence mismatch discrimination and duplex stability. nih.gov For example, an HNA backbone can lead to different mismatch pairing preferences for isoguanine compared to a standard DNA backbone. nih.gov

The exploration of this compound's supramolecular behavior also extends to its tautomeric forms, primarily the keto and enol forms. segarra-marti.com Theoretical studies on the photoionization of this compound have shown that its different tautomers exhibit varied photostability, which has implications for understanding the resilience of potential prebiotic genetic building blocks. segarra-marti.com

| Modification/Condition | Engineered Supramolecular Property | Research Finding | Reference |

| Base Pairing with Isoguanine | Formation of a stable, non-canonical base pair. | The this compound-isoguanine pair forms three hydrogen bonds and is slightly stronger than the natural guanine-cytosine pair. | rsc.org |

| 5-Methylation (5-methylthis compound) | Enhanced stability. | The 5-methyl derivative is used to overcome the low stability of this compound under alkaline conditions. | nih.gov |

| Incorporation into Hexitol Nucleic Acid (HNA) backbone | Altered mismatch discrimination. | The h-isoG:h-isoCMe base pair is significantly more stable than the h-isoG:dT base pair, showing different discrimination than in a DNA backbone. | nih.gov |

| Solvent and pH variation | Control over self-assembly patterns. | Solvent conditions and pH are critical factors that influence the formation of different nucleotide complex structures and base pairing patterns. | nih.gov |

Synthesis of this compound Nucleoside and Nucleotide Analogues

The development of synthetic routes to this compound and its nucleoside and nucleotide analogues is crucial for their application in expanded genetic systems and as potential therapeutic agents. nih.govdigitellinc.com A variety of chemical and chemoenzymatic methods have been established for their preparation.

A fundamental synthesis of the this compound base itself can be achieved by the condensation of guanidine with malic acid. wikipedia.org In this reaction, malic acid is decarbonylated in concentrated sulfuric acid to form 3-oxopropanoic acid in situ, which then condenses with guanidine. wikipedia.org More advanced methods, such as the palladium-catalyzed carbonylative coupling of α-chloroketones and guanidines, provide another route to this compound analogues. researchgate.net

The synthesis of this compound nucleosides often involves the coupling of the modified base with a sugar moiety. While direct glycosylation of this compound can be challenging, methods have been developed for related isomers like isoguanosine (B3425122), which provide insight into potential strategies. For example, the synthesis of isoguanosine has been achieved by the deamination of 2,6-diamino-9-β-D-ribofuranosylpurine with nitrous acid or by constructing the nitrogen heterocycle from precursors like 5-amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside). rsc.org Similar strategies can be adapted for this compound nucleoside synthesis. The synthesis of 5-fluoro-2'-deoxyzebularine, a related nucleoside, has been approached using a Lewis-acid-catalyzed silyl-Hilbert–Johnson reaction, treating a silylated heterocycle with Hoffer's chlorosugar. d-nb.info

Enzymatic synthesis offers a powerful and often stereoselective alternative for producing nucleotide analogues. Nucleoside kinases are particularly valuable for the 5'-phosphorylation of nucleoside analogues. mdpi.com Studies have shown that deoxynucleoside kinase (dNK) from Drosophila melanogaster and human deoxycytidine kinase (dCK) can phosphorylate a wide range of nucleoside analogues, including those with an this compound base. mdpi.com Notably, dNK was found to be more efficient than dCK at phosphorylating this compound-containing ribo- and 2'-deoxynucleosides. mdpi.com These enzymatic methods often result in high reaction yields, making them suitable for preparing nucleoside 5'-monophosphates, which are precursors for the corresponding triphosphates used in nucleic acid research. mdpi.comtandfonline.com

| Synthetic Method | Target Compound Type | Key Reagents/Enzymes | Description | Reference |

| Condensation Reaction | This compound base | Guanidine, Malic Acid, Sulfuric Acid | In situ formation of 3-oxopropanoic acid from malic acid, followed by condensation with guanidine. | wikipedia.org |

| Carbonylative Coupling | This compound analogues | α-chloroketones, Guanidines, Palladium catalyst | A palladium-catalyzed carbonylative double cyclization method. | researchgate.net |

| Enzymatic Phosphorylation | This compound Nucleotide Analogues | Deoxynucleoside kinase (dNK), Deoxycytidine kinase (dCK) | Kinases are used for the 5'-phosphorylation of this compound nucleosides to produce nucleoside monophosphates. | mdpi.com |

| Phosphonoacetate Conversion | This compound Pseudonucleotide Analogues | Ethyl dialkylphosphonoacetates, DMF dimethylacetal | Phosphonoacetates are converted into enaminoacetates, which act as electrophiles for synthesizing phosphonopyrimidones. | tandfonline.com |

Tautomerism and Conformational Analysis of Isocytosine

Prototropic Tautomerism of Isocytosine (B10225): Theoretical and Experimental Investigations

The phenomenon of prototropic tautomerism in this compound, involving the migration of a proton, has been extensively explored through both experimental techniques and theoretical calculations. researchgate.netresearchgate.net Like its canonical counterpart cytosine, this compound can exist in several tautomeric forms, which differ in the position of hydrogen atoms on the pyrimidine (B1678525) ring and the exocyclic amino group. nih.gov These investigations are crucial as the relative stability and population of these tautomers can be influenced by their environment and play a role in molecular recognition and potential mutagenic events. mdpi.com Computational methods, particularly density functional theory (DFT), have been instrumental in predicting the geometries and relative energies of these tautomers, with results that are largely consistent with experimental data. researchgate.netresearchgate.net

Characterization of Keto-Amino and Amino-Hydroxy Tautomeric Forms

This compound primarily exhibits tautomerism between its keto-amino and amino-hydroxy (enol) forms. researchgate.net Additionally, a less stable imino form can theoretically exist. researchgate.net

Keto-Amino Forms: These are characterized by a carbonyl group (C=O) at the C4 position. There are two primary keto-amino tautomers, distinguished by the position of the hydrogen atom on the ring nitrogens: 2-amino-1H-pyrimidin-4-one and 2-amino-3H-pyrimidin-4-one. researchgate.net Computational studies have identified the 2-amino-3H-pyrimidin-4-one tautomer as the most stable form. researchgate.net

Amino-Hydroxy Form: This enol tautomer features a hydroxyl group (-OH) at the C4 position. Theoretical calculations consistently show this form to be less stable than the keto-amino tautomers. researchgate.net For instance, calculations have suggested that the imino form is approximately 5.6 kcal/mol less stable in an aqueous solution than the 2-amino-1H-pyrimidin-4-one form. researchgate.net

Theoretical studies have quantified the relative stabilities and properties of these tautomers. The first ionization potentials for the keto and enol forms of this compound have been calculated to be 8.68 eV and 8.83 eV, respectively. nih.gov

| Tautomer Form | Description | Relative Stability Note |

|---|---|---|

| 2-amino-3H-pyrimidin-4-one | Keto-Amino | Most stable tautomer in polar solvents. researchgate.net |

| 2-amino-1H-pyrimidin-4-one | Keto-Amino | Present in aqueous solution with the 3H form. researchgate.net |

| Amino-Hydroxy (Enol) | Enol | Less stable than keto-amino forms. researchgate.net Stable in the gas phase. nih.gov |

| Imino | Imino-Oxo | Not detected experimentally; calculated to be significantly less stable. researchgate.net |

Influence of Solvent Environment on Tautomeric Equilibrium

The equilibrium between this compound tautomers is highly sensitive to the surrounding environment, particularly the polarity of the solvent and its ability to form hydrogen bonds. acs.orgnih.gov

In the gas phase, which models a non-polar environment, both keto and enol tautomers of this compound have been reported to be stable. nih.gov However, the equilibrium shifts significantly in solution. Experimental studies using spectroscopic methods have shown that in aqueous solution, this compound exists predominantly as a mixture of its keto-amino forms, specifically the 2-amino-3H-pyrimidin-4-one and 2-amino-1H-pyrimidin-4-one tautomers. researchgate.net The 3H-ketoamino form is considered the most stable tautomer in polar solvents. researchgate.net The nature of the solvent has a profound impact on the properties and interactions of biomolecules, and these environmental effects can be a source of changes in biological systems. acs.orgnih.gov

Proton Transfer Dynamics and Mechanisms in this compound Tautomers

The conversion between tautomers occurs via proton transfer, a process that can happen through different mechanisms. The transfer can be intramolecular, occurring within a single molecule, or intermolecular, facilitated by solvent molecules or other species. nih.gov

Theoretical studies have calculated the energy barriers for these transfers. For intramolecular proton transfer in this compound in the gas phase, the energy barriers are considerable. nih.gov However, these barriers can be significantly lowered through intermolecular mechanisms. For example, the presence of lactic acid acting as a proton shuttle has been shown computationally to reduce the energy barrier for tautomerization several times compared to the intramolecular pathway. nih.gov The mechanism of tautomerization is generally understood to be catalyzed by either acid or base, involving two distinct proton transfer steps rather than a direct, single-step intramolecular shift. youtube.com

Furthermore, research into excited-state proton transfer (ESPT) has shown that UV irradiation can induce tautomeric conversion between nucleobases like this compound and isoguanine (B23775) in a water solution, highlighting the role of photo-physical processes in tautomer dynamics. researchgate.netnih.gov

Conformational Landscapes and Isomerism of this compound

Beyond tautomerism, the conformational possibilities of this compound in different physical states are critical to understanding its chemical behavior. These conformations are studied in both the isolated, gas-phase environment and the ordered, solid-state crystalline form.

Gas-Phase Conformational Studies

In the gas phase, where intermolecular interactions are minimized, the intrinsic structural properties of molecules can be determined. Both theoretical and experimental methods are employed for this purpose. nih.gov For this compound, both the keto and enol tautomers have been reported as stable in the gas phase. nih.gov The study of gas-phase conformations often involves techniques like laser ablation molecular beam Fourier transform microwave spectroscopy combined with quantum chemical calculations. comporgchem.comresearchgate.net While detailed experimental data for this compound is less common than for its isomer cytosine, computational studies provide significant insight. comporgchem.comacs.org These investigations help to build a comprehensive picture of the potential energy surface and the various low-energy minima corresponding to different conformers. researchgate.net

Solid-State Conformational Preferences

The conformation of this compound in the solid state has been elucidated through X-ray crystallography. nih.gov A remarkable feature of crystalline this compound is that it consists of two different keto-amino tautomers, the 1H and 3H forms, co-existing in a precise 1:1 ratio. researchgate.net These two distinct tautomers are linked to one another through a network of three hydrogen bonds, forming a dimer. This hydrogen-bonding pattern is analogous to the canonical Watson-Crick pairing observed between guanine (B1146940) and cytosine in DNA, highlighting this compound's potential role in forming alternative base-pairing structures. researchgate.net

Quantum-Chemical Studies on this compound Tautomeric Preferences

Quantum-chemical computations have been instrumental in elucidating the tautomeric and conformational landscape of this compound. A pivotal study by Ha, Keller, Gunde, and Günthard systematically investigated all 14 isomers of this compound, providing a comprehensive analysis of their structures and relative stabilities. capes.gov.br This research utilized the Hartree-Fock (HF) method with a 6-31G(d,p) basis set for full geometry optimizations and electronic energy calculations. capes.gov.br

The computational results reveal the intricate energetic relationships among the various tautomers and geometric isomers of this compound. These theoretical predictions are fundamental for understanding the intrinsic stability of each form in the gas phase, free from solvent or matrix effects. The study not only calculated the total electronic energies but also derived the relative stabilities, which are crucial for predicting the predominant forms of this compound. capes.gov.br

The research further extended its analysis to include a comparison with cytosine isomers, leading to the development of an additive system of "increments." capes.gov.br These increments, representing attractive and repulsive contributions, allow for the estimation of conversion energies between geometric isomers with a high degree of accuracy (within 0.5 kcal mol⁻¹). capes.gov.br This model provides a powerful predictive tool for understanding the energetic landscape of this compound and related pyrimidine derivatives.

Detailed findings from these quantum-chemical studies, including the relative energies of the this compound isomers, are essential for interpreting experimental data, such as rotational spectra, and for predicting the behavior of this compound in various chemical and biological contexts. capes.gov.br The calculated electric dipole moments and nitrogen nuclear quadrupole coupling constants also offer valuable data for spectroscopic identification of these isomers. capes.gov.br

Below are interactive data tables summarizing the key findings from the quantum-chemical analysis of this compound tautomers.

Table 1: Relative Stabilities of this compound Isomers

This table presents the calculated relative energies of the 14 isomers of this compound, as determined by HF/6-31G(d,p) calculations. The energies are given in kilocalories per mole (kcal/mol) relative to the most stable isomer.

| Isomer | Structure | Relative Energy (kcal/mol) |

| 1 | Amino-oxo (N1-H, N3-H) | 0.00 |

| 2 | Amino-oxo (N1-H, N7-H) | Data not available in abstract |

| 3 | Amino-hydroxy (enol) | Data not available in abstract |

| 4 | Imino-oxo | Data not available in abstract |

| ... | ... | ... |

| 14 | ... | ... |

Note: The specific relative energy values for all 14 isomers were reported in the full study by Ha et al. but are not detailed in the abstract. The table structure is provided to illustrate how such data would be presented.

Table 2: Predicted Properties of this compound Isomers

This table summarizes other important molecular properties calculated for the this compound isomers, which are valuable for their experimental identification.

| Isomer | Dipole Moment (Debye) | Rotational Constants (GHz) | N Quadrupole Coupling Constants (MHz) |

| 1 | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| 2 | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| ... | ... | ... | ... |

Note: The specific values for these properties for all 14 isomers were reported in the full study by Ha et al. but are not detailed in the abstract. The table structure is provided for illustrative purposes.

Intermolecular Interactions and Supramolecular Self Assembly of Isocytosine

Hydrogen Bonding Networks in Isocytosine (B10225) Systems

Hydrogen bonding is a predominant force in determining the structure and function of biological macromolecules. For this compound, its unique arrangement of hydrogen bond donors and acceptors allows for the formation of specific and stable networks, which are fundamental to its role in molecular recognition and self-assembly processes.

This compound-Isoguanine Base Pairing in Expanded Genetic Systems

The concept of an expanded genetic alphabet, moving beyond the natural A-T and G-C pairs, has driven significant research into alternative nucleobase pairing. The pairing of this compound (iso-C) with its purine (B94841) counterpart, isoguanine (B23775) (iso-G), stands as a cornerstone of this endeavor. gatech.edu This unnatural base pair is designed to be geometrically equivalent to the natural Watson-Crick pairs, allowing it to be incorporated into the DNA double helix with minimal distortion.

Studies have shown that the iso-C/iso-G pair is remarkably stable, forming three hydrogen bonds that mirror the pattern of the natural G-C pair. quora.com This high degree of stability is a critical factor for its potential use in synthetic genetic systems. quora.comwikipedia.org In fact, thermodynamic data from duplex denaturation studies have revealed that the iso-C/iso-G pair is as stable as a C/G Watson-Crick pair in certain oligonucleotide duplexes. nih.gov This stability is crucial for the fidelity of replication and transcription processes in any expanded genetic system. gatech.edu The successful incorporation and enzymatic processing of the iso-C/iso-G pair have been demonstrated in various in vitro replication, transcription, and even translation systems, highlighting its potential for creating semi-synthetic organisms with an expanded genetic code. gatech.edu

| Base Pair | Relative Stability | Number of Hydrogen Bonds |

| This compound (iso-C) - Isoguanine (iso-G) | Comparable to C-G | 3 |

| Cytosine (C) - Guanine (B1146940) (G) | High | 3 |

| Adenine (B156593) (A) - Thymine (B56734) (T) | Moderate | 2 |

Analysis of Three-Point Hydrogen Bonding Motifs

The foundation of the stable association between this compound and isoguanine lies in the formation of a specific three-point hydrogen bonding motif. This motif involves a precise geometric arrangement of hydrogen bond donors and acceptors on each molecule, allowing for three discrete hydrogen bonds to form simultaneously. In the canonical Watson-Crick pairing of cytosine and guanine, cytosine presents a donor-acceptor-acceptor pattern, while guanine offers an acceptor-donor-donor pattern. nih.govrsc.org

In the this compound-isoguanine pair, this compound acts as a hydrogen bond acceptor at its N3 nitrogen and carbonyl oxygen (C4=O), and as a donor via its exocyclic amino group (N2). Isoguanine complements this with donor sites at its N1-H and the exocyclic amino group (N6) and an acceptor site at its C2=O carbonyl group. This specific complementarity is what drives the formation of a stable, three-hydrogen-bonded pair. The strength and directionality of these hydrogen bonds are fundamental to the specificity of the pairing, ensuring that this compound preferentially binds to isoguanine over other natural bases, a critical requirement for the orthogonality of an expanded genetic system.

Intermolecular H-Bonding in this compound Dimers and Multi-molecular Complexes

Beyond its pairing with isoguanine, this compound can also form hydrogen-bonded dimers and larger multi-molecular assemblies with itself. While specific studies on this compound dimers are limited, the principles can be inferred from its structural analogue, cytosine. Cytosine is known to form stable, hydrogen-bonded dimers in non-aqueous solutions. gatech.edu These dimers are typically held together by two hydrogen bonds.

Given the arrangement of its functional groups, this compound can also be expected to form various dimeric structures. These self-associations can compete with the formation of the this compound-isoguanine pair, particularly at high concentrations. The study of these homodimers and larger complexes is crucial for understanding the behavior of this compound in different environments and for controlling its self-assembly into more complex supramolecular structures. The interplay between self-association and hetero-association is a key factor in the design of systems where specific pairing is desired.

Solvent Effects on this compound Hydrogen Bonding Stability and Dynamics

The stability of hydrogen bonds is highly dependent on the surrounding solvent environment. Solvents can compete for hydrogen bonding sites, thereby weakening the interactions between solute molecules. nih.govnih.gov For instance, polar protic solvents like water can form hydrogen bonds with both the donor and acceptor groups of this compound, which can destabilize the this compound-isoguanine base pair or this compound dimers. nih.gov

In contrast, non-polar, aprotic solvents are less likely to interfere with the hydrogen bonding between the bases, leading to more stable complexes. gatech.edu Calorimetric studies on the analogous cytosine-guanine pair have shown that the enthalpy of hydrogen bond formation is significantly more favorable in a non-associating solvent like o-dichlorobenzene compared to a hydrogen-bonding solvent like chloroform. gatech.edu This highlights the critical role of the solvent in modulating the strength of these interactions. The dynamics of hydrogen bond formation and breakage are also influenced by the solvent, with more polar and viscous solvents generally slowing down these processes. Understanding these solvent effects is essential for optimizing the conditions for experiments involving this compound, from studies of base pairing to the fabrication of self-assembled materials. nih.govresearchgate.net

Molecular Recognition and Self-Assembly Principles of this compound

The principles of molecular recognition are encoded in the specific arrangement of functional groups on a molecule, which dictates its non-covalent interactions with other molecules. This compound, with its defined pattern of hydrogen bond donors and acceptors, is a prime candidate for use in programmed self-assembly to create complex supramolecular architectures.

Two-Dimensional Self-Assembly of this compound Derivatives at Solid-Liquid Interfaces

The controlled organization of molecules on surfaces is a key goal in nanoscience and materials chemistry. The self-assembly of molecules at solid-liquid interfaces offers a powerful bottom-up approach to creating highly ordered two-dimensional (2D) structures. While specific research on the 2D self-assembly of this compound derivatives is an emerging area, studies on analogous systems provide valuable insights.

The self-assembly of molecules like cytosine on surfaces such as gold (Au(111)) has been investigated using techniques like scanning tunneling microscopy (STM). These studies reveal that cytosine can form both ordered and disordered networks, with the final structure depending on factors like surface coverage and the nature of the substrate. The hydrogen bonding between cytosine molecules plays a crucial role in the formation of these 2D networks. It is anticipated that this compound derivatives, when appropriately functionalized (e.g., with alkyl chains to promote surface adsorption and van der Waals interactions), could also form well-defined 2D patterns on surfaces. The specific hydrogen bonding motifs of this compound would be expected to direct the formation of unique supramolecular structures, distinct from those formed by cytosine.

Formation of Discrete Polygonal Supramolecular Architectures from this compound-Based Complexes

The self-assembly of this compound derivatives can lead to the formation of highly ordered and discrete supramolecular structures. A notable example involves a Platinum(II) complex functionalized with this compound. Through hydrogen bonding between the this compound moieties, these complexes self-assemble into a variety of polygonal architectures. rsc.orgnih.gov

Using in-situ scanning tunneling microscopy (STM) at a solid/liquid interface, researchers have observed the formation of specific, discrete polygons, including trimers, tetramers, pentamers, and hexamers. rsc.orgnih.gov This process is driven by the complementary hydrogen bonds that form between the this compound units of the metal complexes.

Density Functional Theory (DFT) calculations have provided deeper insight into the thermodynamics of this self-assembly. These calculations help to explore the different energy contributions that dictate the formation and stability of these polygonal structures, considering both the intermolecular interactions and the molecule-surface interactions during the adsorption process. nih.gov

Table 1: Observed Polygonal Architectures of this compound-Based Pt(II) Complexes

| Supramolecular Architecture | Number of Monomer Units | Observation Method | Key Driving Interaction |

| Trimer | 3 | Scanning Tunneling Microscopy (STM) | This compound-Isocytosine H-Bonding |

| Tetramer | 4 | Scanning Tunneling Microscopy (STM) | This compound-Isocytosine H-Bonding |

| Pentamer | 5 | Scanning Tunneling Microscopy (STM) | This compound-Isocytosine H-Bonding |

| Hexamer | 6 | Scanning Tunneling Microscopy (STM) | This compound-Isocytosine H-Bonding |

Co-crystallization and Crystal Engineering of this compound Systems

Crystal engineering utilizes knowledge of intermolecular interactions to design and synthesize new solid materials with desired properties. nih.govnih.gov this compound, with its robust hydrogen-bonding motifs, is an excellent candidate for co-crystallization, a technique that combines two or more different molecules in a single crystal lattice to modify physicochemical properties. nih.gov

Investigation of Isomorphic and Isostructural Co-crystals of Pyrimidine (B1678525) Nucleobases

A significant achievement in the study of nucleobase interactions has been the creation of the first reported isomorphic and isostructural co-crystal involving pyrimidine nucleobases: a 1:1 co-crystal of 5-fluorocytosine (B48100) and this compound monohydrate. researchgate.net Isomorphic crystals have similar unit cell dimensions and space groups, while isostructural crystals share the same crystal packing arrangement. This discovery is particularly noteworthy because, despite the critical role of pyrimidines like cytosine, uracil (B121893), and thymine in biology, achieving such structural similarity in their co-crystals had previously been elusive. researchgate.net

In many cytosine crystal structures, dimerization occurs through two independent donor-acceptor (DA/AD) hydrogen bonds. However, the specific tautomeric form adopted by the molecules can preclude the typical DAA/ADD triple hydrogen bond interaction. researchgate.net The 5-fluorocytosine/isocytosine co-crystal demonstrates how modifying the base can lead to predictable and similar packing arrangements, a key goal in crystal engineering. researchgate.net

Rational Design of Specific Solid-State Arrangements via Crystal Engineering

The rational design of solid-state architectures is a central goal of crystal engineering, moving from understanding intermolecular interactions to controlling them to build specific structures. nih.govnih.gov This involves the strategic use of "supramolecular synthons"—robust and predictable non-covalent interactions that reliably guide molecules into desired arrangements. youtube.com

In the context of this compound, rational design involves leveraging its specific hydrogen-bonding patterns. By selecting appropriate co-formers with complementary functional groups, it is possible to direct the assembly process. For instance, studies on conformationally flexible triacids have shown how isosteric replacement (e.g., an amine linkage for an ether linkage) can lead to isostructurality in their co-crystals. rsc.org This principle can be applied to this compound systems. By pairing this compound with molecules that can form strong, predictable heterosynthons (interactions between different molecule types), specific one-, two-, or three-dimensional networks can be targeted. The balance between strong, directional hydrogen bonds and weaker, less directional forces like van der Waals interactions ultimately determines the final crystal packing. core.ac.uk

Non-Covalent Interactions in this compound Molecular Design

The structure and stability of this compound-based supramolecular systems are governed by a complex interplay of non-covalent interactions. numberanalytics.com These interactions, though individually weak, collectively dictate the molecular recognition, assembly, and final properties of the material.

Deconvolution of Electrostatic, Exchange-Repulsion, Dispersion, and Induction Contributions

To truly understand and predict the behavior of this compound assemblies, it is necessary to dissect the nature of the intermolecular forces at play. Computational methods, such as Density Functional Theory (DFT), allow for the deconvolution of the total interaction energy into its fundamental components:

Electrostatic: The interaction between the static charge distributions of the molecules (e.g., dipole-dipole forces).

Exchange-Repulsion: A quantum mechanical effect arising from the Pauli exclusion principle, which prevents electron clouds from overlapping.

Dispersion: A quantum mechanical attractive force arising from instantaneous fluctuations in electron density (also known as London dispersion forces).

Induction: The distortion of the electron cloud of one molecule by the static charge distribution of another, leading to an attractive interaction.

Table 2: Components of Intermolecular Interaction Energy

| Energy Component | Description | Nature of Force |

| Electrostatic | Interaction between permanent multipoles. | Attractive or Repulsive |

| Exchange-Repulsion | Pauli repulsion at short intermolecular distances. | Repulsive |

| Dispersion | Attraction from correlated instantaneous dipoles. | Attractive |

| Induction (Polarization) | Attraction from induced dipoles in response to a permanent charge distribution. | Attractive |

Tuning Intermolecular Interactions for Advanced Supramolecular Materials

The ability to tune non-covalent interactions is the key to creating advanced materials with tailored properties. creative-diagnostics.com By making subtle changes to the molecular structure of this compound or its environment, the balance of intermolecular forces can be shifted, leading to different supramolecular outcomes.

Methods for tuning these interactions include:

Chemical Modification: Introducing or modifying functional groups on the this compound ring can alter its hydrogen-bonding capability, sterics, and electronic properties. For example, the addition of a fluorine atom in 5-fluorocytosine alters its electronic character and allows for the formation of isostructural co-crystals. researchgate.net

Co-former Selection: The choice of a co-former in co-crystallization is critical. A co-former is selected to form specific, robust synthons with this compound, directing the assembly towards a desired architecture. nih.gov

Solvent Effects: The solvent used during crystallization can influence which polymorph or solvate is formed by interacting with the solute molecules and mediating their assembly. nih.gov

By strategically applying these methods, researchers can control the self-assembly process to create advanced materials, such as the discrete polygonal nanostructures observed on surfaces, which could have applications in nanoscience and molecular electronics. rsc.orgnih.gov

Theoretical Chemistry and Advanced Computational Studies of Isocytosine

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecular systems, including the non-canonical nucleobase isocytosine (B10225). DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the complexities of this compound's tautomeric forms and intermolecular interactions. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

Computational studies employing DFT have been instrumental in identifying the stable tautomeric forms of this compound and their relative energies. This compound can exist in several tautomeric forms, with the keto and enol forms being the most prevalent in the gas phase. Theoretical calculations have shown that the relative stability of these tautomers is highly sensitive to the level of theory and basis set used in the computations.

The geometries of this compound tautomers have been optimized using DFT methods, revealing that some conformers are planar while others exhibit slight non-planarity. For instance, amino tautomers may adopt a C1 symmetry, whereas imino forms can be planar with Cs symmetry researchgate.netq-chem.com. The energy differences between these tautomers are often small, indicating that multiple forms can coexist under certain conditions q-chem.com.

| Tautomer | Relative Energy (kJ/mol) | Computational Method | Reference |

|---|---|---|---|

| Keto (amino) | 0.0 | B3LYP/6-311++G(3df,pd) | nih.gov |

| Enol (amino) | 3.1 | MP2/6-31G(d,p) | nih.gov |

| Imino-keto | Referenced as biologically relevant | General literature | nih.gov |

Furthermore, DFT calculations are used to explore the interacting geometries of this compound with other molecules, which is crucial for understanding its potential role in alternative genetic systems. These studies help in predicting the hydrogen-bonding patterns and stacking interactions that govern the formation of base pairs involving this compound.

The analysis of electronic charge density provides a detailed picture of the charge distribution within the this compound molecule. This information is vital for understanding its electrostatic potential and reactivity. DFT calculations allow for the computation of atomic charges, which can reveal the sites most susceptible to electrophilic or nucleophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and reactivity of this compound. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and its tendency to undergo electronic excitation. DFT studies have been employed to calculate these orbital energies and visualize their spatial distribution. For related pyrimidine (B1678525) bases like cytosine, DFT calculations have shown that the HOMO-LUMO gap is typically greater than 5 eV researchgate.netq-chem.com.

| Property | Value | Computational Method | Reference |

|---|---|---|---|

| Ionization Energy (nucleobase) | Lower than nucleotide | B3LYP/6-311++G(d,p) | researchgate.net |

| HOMO-LUMO Gap | > 5 eV | B3LYP/6-311++G(d,p) | researchgate.net |

| Dipole Moment | Lower than Guanine (B1146940) | B3LYP/6-311++G(d,p) | researchgate.net |

Symmetry-Adapted Perturbation Theory (SAPT) and Absolutely Localized Molecular Orbitals (ALMO) are sophisticated methods for analyzing the nature of intermolecular forces. These energy decomposition analysis (EDA) techniques partition the total interaction energy into physically meaningful components such as electrostatics, exchange-repulsion, induction (polarization), and dispersion.

While extensive SAPT and ALMO-EDA studies specifically targeting this compound were not prominently found in the searched literature, the application of these methods to the canonical nucleobase cytosine provides a framework for what such an analysis would reveal for this compound. For instance, a SAPT analysis of the cytosine dimer has shown that base stacking originates from a complex interplay between dispersion attraction, short-range exchange-repulsion, and Coulombic interactions semanticscholar.orgnih.gov.

An ALMO-EDA partitions the interaction energy into frozen density (sum of electrostatics and Pauli repulsion), polarization, and charge-transfer components nih.govchemrxiv.org. For this compound, such an analysis would quantify the contributions of these forces to the stability of its base pairs and stacked structures. This would be invaluable for understanding its potential to form stable structures within a hypothetical genetic system.

Excited State Dynamics and Photophysical Pathways

The study of the excited state dynamics of this compound is crucial for understanding its photostability, a key property for any molecule considered as a potential component of primordial genetic material. Computational methods are essential in mapping the complex potential energy surfaces and identifying the pathways for deactivation of electronically excited states.

Theoretical studies have indicated that this compound, much like the canonical nucleobases, possesses efficient nonradiative deactivation pathways to dissipate the energy from UV radiation, thus ensuring photostability. Surface-hopping nonadiabatic molecular dynamics simulations have been employed to investigate these processes.

For the two most abundant tautomers in the gas phase, the keto and enol forms, these simulations suggest rapid deactivation to the electronic ground state. The primary photorelaxation pathways are distinct for each tautomer. For the enol form, ring-puckering on the ππ* surface is the dominant mechanism, while for the keto form, a combination of C=O stretching and N-H tilting on the nπ* surface facilitates the decay nih.gov. The calculated time constants for these processes are in the femtosecond to picosecond range, highlighting the ultrafast nature of the deactivation nih.gov.

| Tautomer | Time Constant (τ) | Deactivation Pathway | Computational Method | Reference |

|---|---|---|---|---|

| Keto | 182 fs | C=O stretching/N-H tilting (nπ* surface) | ADC(2) | nih.gov |

| Enol | 533 fs | Ring-puckering (ππ* surface) | ADC(2) | nih.gov |

Furthermore, intersystem crossing to triplet states has been suggested as a potentially important channel in the excited-state dynamics of the keto tautomer of this compound nih.gov.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. It allows for the calculation of excitation energies and the characterization of the nature of electronic transitions.

In the context of this compound, TD-DFT has been applied to investigate photo-induced tautomerism. For instance, studies on the irradiation of aqueous solutions of this compound have used TD-DFT to explore the mechanisms of oxo-hydroxy phototautomerism. These calculations can help to identify the excited states involved (e.g., 1ππ* or 1πσ*) and the role of the environment, such as solvent molecules, in facilitating proton transfer events.

TD-DFT calculations have also been used to simulate the UV absorption spectra of this compound and its photoproducts, which can then be compared with experimental data to validate the theoretical models. These studies provide a detailed picture of the photophysical pathways that follow UV excitation, contributing to a comprehensive understanding of this compound's behavior under irradiation.

Ab Initio and Coupled Cluster Methods in this compound Electronic Structure Research

The accurate theoretical description of this compound's photochemical behavior relies on high-level ab initio and coupled cluster (CC) quantum chemical methods. These methods are essential for correctly characterizing the molecule's electronic ground state, its various excited states, and the complex potential energy surfaces that govern its reactivity.

Multi-reference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (XMS-CASPT2), have been employed to study the photoionization and cationic excited states of both keto and enol tautomers of this compound. nih.gov These methods are particularly well-suited for describing situations with strong electron correlation or near-degeneracies between electronic states, such as in the vicinity of conical intersections. Studies using CASSCF/XMS-CASPT2 have analyzed the lowest energy cationic excited states (²π⁺, ²nₒ⁺, and ²nₙ⁺) and identified significant energy barriers in the keto form that could impede decay to the cationic ground state, a feature distinct from its canonical counterpart, cytosine. nih.gov

Coupled cluster methods are considered the "gold standard" in quantum chemistry for single-reference systems and provide highly accurate energies. The CC2 method, a simplified and computationally efficient variant of coupled-cluster theory, has been used to perform comparative studies on the relaxation mechanisms of cytosine and this compound. nih.govnih.gov These investigations have been crucial in explaining experimental observations, confirming that the ¹ππ* excited states of this compound can relax back to the ground state, while the repulsive ¹πσ* state provides a channel for radiationless deactivation that leads to the amino-hydroxy tautomer. nih.gov

Furthermore, the Algebraic Diagrammatic Construction to the second order, ADC(2), which is of comparable accuracy to CC2, has been widely used in non-adiabatic dynamics simulations of this compound. researchgate.netrsc.orgresearchgate.net Research comparing different theoretical levels has shown that the predicted photochemical dynamics can be method-dependent. For example, simulations based on ADC(2) and State-Averaged CASSCF (SA-CASSCF) predict different dominant decay channels and excited-state lifetimes, highlighting the importance of benchmarking and selecting appropriate theoretical methods for studying these complex photochemical processes. researchgate.netrsc.org

| Computational Method | Area of Application | Key Findings |

|---|---|---|

| CASSCF / XMS-CASPT2 | Photoionization, Cationic excited states | Identified energy barriers on the cationic excited state potential energy surface of keto-isocytosine. nih.gov |

| CC2 | Excited state relaxation mechanisms | Explained the tautomerization of this compound to its amino-hydroxy form via a repulsive ¹πσ* state. nih.gov |

| ADC(2) | Non-adiabatic dynamics, Photorelaxation pathways | Predicted short excited-state lifetimes and identified C=O stretching/N-H tilting as a dominant decay channel. researchgate.net |

| SA-CASSCF | Non-adiabatic dynamics | Identified the Ethyl. II conical intersection as a primary decay channel. researchgate.netrsc.org |

| TD-DFT (B3LYP) | Phototautomerism mechanisms | Investigated water-catalyzed hydrogen transfer along the ¹ππ* excited-state reaction pathway. dergipark.org.tr |

Molecular Dynamics Simulations and Non-Adiabatic Dynamics

To capture the intricate, time-dependent processes of this compound's photochemistry, particularly the passage through conical intersections, computational chemists employ non-adiabatic molecular dynamics simulations. ethz.chnih.gov These methods are essential because the Born-Oppenheimer approximation, which separates nuclear and electronic motion, fails in regions of degeneracy between electronic states.

A prominent technique used to study this compound is the on-the-fly trajectory surface hopping (TSH) method. researchgate.netrsc.org In TSH simulations, multiple classical trajectories are propagated on the potential energy surfaces of different electronic states, calculated ab initio as the simulation progresses. "Hops" between these surfaces are allowed based on probabilistic criteria, simulating the non-adiabatic transitions that occur predominantly near conical intersections.

These simulations have provided profound insights into the timescales and mechanisms of this compound's deactivation. A key finding is the significant dependence of the predicted excited-state lifetime on the chosen electronic structure method. For instance, TSH simulations at the SA-CASSCF level estimated an excited-state lifetime of approximately 1000 fs for keto-isocytosine. researchgate.netrsc.org In contrast, simulations using the ADC(2) method predicted a much faster decay, with lifetimes ranging from 182 fs to 350 fs. researchgate.netrsc.orgresearchgate.net

Moreover, non-adiabatic dynamics have been instrumental in elucidating the competition between different decay channels. At the SA-CASSCF level, the main deactivation pathway was found to be through the Ethyl. II conical intersection. researchgate.net However, when the ADC(2) method was employed, the C=O stretching CI became the dominant channel for non-adiabatic decay. researchgate.netrsc.org To resolve such discrepancies, results from these dynamics simulations are often benchmarked against higher-level electronic structure calculations, such as MR-CISD and MS-CASPT2. These benchmarks have suggested that the dynamical features obtained at the SA-CASSCF level are likely to be reliable. researchgate.netrsc.org These detailed simulations not only provide a fundamental understanding of this compound's photophysics but also offer guidance for the interpretation of experimental results and the future study of similar molecular systems.

| Simulation Method | Electronic Structure Level | Predicted Excited-State Lifetime | Dominant Decay Channel (CI) |

|---|---|---|---|

| Trajectory Surface Hopping (TSH) | SA-CASSCF | ~1000 fs | Ethyl. II |

| Trajectory Surface Hopping (TSH) | ADC(2) | 182 - 350 fs | C=O Stretching |

Advanced Spectroscopic Characterization of Isocytosine and Its Complexes

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within isocytosine (B10225). These complementary methods are sensitive to the vibrational modes of the molecule, which are, in turn, dependent on its specific tautomeric form and intermolecular interactions. rsc.org Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed alongside experimental spectroscopy to assign vibrational frequencies to specific molecular motions. rsc.orgresearchgate.net

Matrix isolation is an experimental technique where guest molecules are trapped within a rigid, inert host material, such as a solid noble gas (e.g., argon), at very low temperatures. fu-berlin.de This method effectively prevents intermolecular interactions, allowing for the spectroscopic study of isolated, individual molecules. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy, when combined with matrix isolation, is exceptionally well-suited for studying the tautomerism of this compound. By comparing the experimental FT-IR spectrum of matrix-isolated this compound with theoretically calculated vibrational spectra for its different possible tautomers, researchers can identify which forms are intrinsically stable in the absence of environmental effects. acs.orgnih.gov Studies on similar heterocyclic systems demonstrate that this approach allows for the unambiguous identification of bands corresponding to the distinct N-H, C=O, and C=N stretching and bending vibrations of each tautomer. nih.govnih.gov The presence of multiple tautomers can be confirmed, and their relative energies can be inferred from the experimental data when compared with computational results. nih.gov

Table 1: Representative Calculated Vibrational Frequencies for this compound Tautomers This table presents hypothetical data based on typical findings for similar molecules to illustrate the application. Actual experimental and computational values can be found in specialized literature.

| Vibrational Mode | Keto-Amino Tautomer (cm⁻¹) | Enol-Imino Tautomer (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3500, ~3400 | ~3450 | N-H stretching (amino vs. imino) |

| ν(O-H) | - | ~3600 | O-H stretching |

| ν(C=O) | ~1710 | - | Carbonyl stretching |

| ν(C=N) | ~1650 | ~1660, ~1580 | Ring C=N stretching |

| δ(NH₂) | ~1600 | - | Amino scissoring |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of this compound in both solid and solution states. tiedejatutkimus.fi It provides atomic-level information on molecular structure, conformation, and the processes of tautomerization and intermolecular hydrogen bonding. encyclopedia.pub

In the solid state, molecular motions are highly restricted, and techniques like Magic Angle Spinning (MAS) solid-state NMR (ssNMR) can overcome the line broadening that would otherwise obscure spectral details. researchgate.netnih.gov This allows for the precise determination of structural parameters. nih.gov Unlike in solution, where rapid exchange often yields averaged signals, ssNMR can distinguish between different tautomers coexisting in a crystalline sample. researchgate.netresearchgate.net

For this compound, solid-state ¹H NMR has shown that it can crystallize with two of its tautomers present in a 1:1 ratio. researchgate.netresearchgate.net The spectra clearly resolve different signals for protons involved in intermolecular hydrogen bonds versus those that are not. For instance, a significant downfield chemical shift difference of approximately 3 ppm has been observed between a hydrogen-bound NH proton and a free NH proton, providing direct evidence and geometric information about the hydrogen-bonding arrangement in the crystal lattice. researchgate.net This "NMR crystallography" approach, which combines ssNMR data with DFT calculations, is invaluable for characterizing the detailed supramolecular structure. researchgate.net

Table 2: Illustrative ¹H Solid-State NMR Chemical Shifts for this compound Based on findings reported in the literature. researchgate.net

| Proton Type | Typical Chemical Shift (ppm) | Interpretation |

|---|---|---|

| Free N-H | ~9.5 | Amine/imine proton not involved in strong H-bonding |

| Hydrogen-Bonded N-H | ~12.5 | Amine/imine proton acting as an H-bond donor |

In solution, this compound tautomers are typically in a state of rapid dynamic equilibrium. researchgate.net This fast exchange means that separate NMR signals for each tautomer are not observed; instead, a single, time-averaged set of signals is detected. encyclopedia.pubresearchgate.net The exact chemical shifts observed are a weighted average, reflecting the relative populations of the contributing tautomers. colostate.edu

The position of this tautomeric equilibrium is sensitive to the molecular environment. researchgate.net By performing NMR experiments under various conditions (e.g., changing solvent polarity, temperature, or concentration), the factors that influence tautomer stability can be investigated. researchgate.netnih.gov For instance, polar solvents tend to stabilize the more polar 3H-keto-amino tautomer of this compound. researchgate.net Integration of ¹H NMR spectra at different temperatures allows for the determination of thermodynamic parameters, such as the free-energy changes associated with the tautomeric equilibrium. researchgate.net These studies are crucial for understanding how intermolecular interactions can select for and stabilize a particular tautomeric form, a mechanism hypothesized to be relevant in the catalytic functions of RNA enzymes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the positions of its absorption maxima (λ_max) are highly dependent on its tautomeric and protonation states, as these states have distinct electronic structures. acs.org This sensitivity makes UV-Vis spectroscopy a valuable tool for studying tautomeric and acid-base equilibria. nih.gov

The electronic absorption spectrum of this compound exhibits significant changes as a function of both pH and temperature. researchgate.net Varying the pH of the solution alters the protonation state of the molecule, leading to the formation of cationic or anionic species, each with a characteristic UV absorption profile. By monitoring the changes in the spectrum with pH, the pKa values for protonation and deprotonation can be determined.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is a critical tool for investigating the electronic and structural properties of short-lived excited states in molecules like this compound. aip.org Upon absorption of photons, this compound is promoted to a higher energy state, and its subsequent relaxation pathways are crucial for its photostability. aip.orgresearchgate.net Studies combining steady-state spectroscopy with femtosecond broadband time-resolved fluorescence and transient absorption have been conducted to unravel the excited state dynamics of this compound in various solvent environments. researchgate.netresearchgate.net These investigations provide direct evidence for highly efficient nonradiative mechanisms that allow this compound to rapidly return to its ground state after photo-excitation, a key factor in its high photostability in solution. researchgate.netresearchgate.net

The deactivation processes of this compound in solution are notably different from those observed for its canonical isomer, cytosine, and from this compound in the gas phase, primarily due to the different tautomeric forms involved. researchgate.netresearchgate.net In the gas phase, the keto and enol tautomers of this compound are the most abundant, and nonadiabatic molecular dynamics simulations suggest they undergo efficient radiationless deactivation to the electronic ground state with time constants of 182 fs for the keto form and 533 fs for the enol form. researchgate.net However, in solution, the specific solvent environment, particularly solute-solvent hydrogen bonding, plays a crucial role in determining the tautomeric composition and regulating the deactivation pathways and dynamics. researchgate.netresearchgate.net These advanced spectroscopic methods allow for the characterization of these transient states, providing detailed kinetic profiles of their formation and decay, which can range from the sub-picosecond to nanosecond regime. aip.orgresearchgate.net

Femtosecond broadband time-resolved fluorescence (fs-TRF) is a powerful technique used to monitor the initial photophysical events following light absorption. For this compound, fs-TRF studies have been instrumental in characterizing the ultrafast decay of its emissive excited states. researchgate.net A comprehensive study investigating the excited state dynamics of this compound in both protic (methanol, H₂O) and aprotic (acetonitrile) solvents revealed multi-exponential fluorescence decays, indicating the presence of several deactivation channels. researchgate.netresearchgate.net

The results provide direct evidence for a highly efficient nonradiative mechanism occurring from the ππ* state of the this compound keto-N(3)H form within sub-picosecond and picosecond timescales following photo-excitation. researchgate.netresearchgate.net The fluorescence decay of this compound was fit with three exponential components across the different solvents, representing different kinetic processes. The solvent environment was shown to have a remarkable effect on the excited state dynamics. researchgate.net For instance, the decay processes are consistently faster in methanol (B129727) than in water. nih.gov This highlights the role of solute-solvent hydrogen bonding in modulating the deactivation pathways. researchgate.netresearchgate.net

The detailed decay components obtained from fs-TRF measurements of this compound in various solvents are summarized in the table below.

Table 1: Fluorescence Decay Components of this compound in Different Solvents

| Solvent | τ1 (ps) | A1 (%) | τ2 (ps) | A2 (%) | τ3 (ps) | A3 (%) |

|---|---|---|---|---|---|---|

| Acetonitrile | 0.28 | 65 | 1.6 | 29 | 12.5 | 6 |

| Methanol | 0.29 | 75 | 1.5 | 22 | 8.0 | 3 |

| H₂O | 0.35 | 70 | 2.1 | 26 | 13.0 | 4 |

This table is generated based on data from the study of this compound's excited state dynamics. researchgate.net

Transient absorption (TA) spectroscopy complements fluorescence techniques by monitoring the evolution of both emissive and non-emissive (dark) states. aps.org In a TA experiment, a pump pulse excites the sample, and a delayed probe pulse measures the change in absorption as a function of time, providing a snapshot of the transient species present. aps.orgresearchgate.net This method has been crucial in elucidating the complete photo-excitation and relaxation pathway of this compound. researchgate.net

Studies on this compound using femtosecond transient absorption (fs-TA) spectroscopy have identified several transient species corresponding to excited-state absorption (ESA) and ground-state bleach (GSB). researchgate.netresearchgate.net Following photoexcitation of the keto-N(3)H tautomer, the dynamics are characterized by three main kinetic components. researchgate.net The earliest component, with a time constant of approximately 0.3-0.4 ps, is attributed to the decay of the initially populated Franck-Condon state via internal conversion. researchgate.net A second, picosecond component (1.7-2.3 ps) reflects further relaxation processes on the excited-state potential energy surface. researchgate.net A much longer-lived component (>10 ps) is also observed, which is assigned to the lifetime of a relaxed ππ* state or potentially a different tautomeric form populated through excited-state proton transfer, though the latter is considered less likely. researchgate.net

The combination of fs-TA with fs-TRF provides a comprehensive picture of the deactivation processes, confirming that this compound possesses high photostability in solution due to these efficient and rapid nonradiative decay channels. researchgate.netresearchgate.net The kinetic components derived from global analysis of the fs-TA data are detailed below.

Table 2: Transient Absorption Kinetic Components of this compound

| Solvent | τ1 (ps) | τ2 (ps) | τ3 (ps) |

|---|---|---|---|

| Acetonitrile | 0.32 | 1.7 | > 20 |

| Methanol | 0.30 | 1.7 | > 20 |

| H₂O | 0.39 | 2.3 | > 20 |

This table is generated based on data from the study of this compound's photo-excitation processes. researchgate.net

Scanning Tunneling Microscopy (STM) for Interfacial Self-Assemblies

Scanning Tunneling Microscopy (STM) is a high-resolution surface analysis technique capable of imaging individual molecules and elucidating their spatial arrangement and conformation at liquid-solid interfaces or in ultrahigh vacuum. nih.govacs.org It is a powerful tool for investigating the two-dimensional (2D) self-assembly of molecules, a process driven by non-covalent interactions such as hydrogen bonding. nih.gov The study of how molecules spontaneously organize into ordered supramolecular structures on a surface is critical for the development of functional nanomaterials.

While extensive STM studies have been performed on canonical DNA bases like cytosine, guanine (B1146940), adenine (B156593), and thymine (B56734) on surfaces such as gold (Au(111)) and highly oriented pyrolytic graphite (B72142) (HOPG), specific STM investigations into the interfacial self-assembly of this compound are not prominently featured in the reviewed literature. researchgate.netnih.gov However, studies on its isomer, cytosine, provide significant insight into the potential self-assembly behavior of this compound. For example, on Au(111), cytosine has been observed to form both ordered and disordered phases, sometimes creating a random network or "glassy state" composed of a few elementary hydrogen-bonded motifs rather than a long-range ordered structure. researchgate.netresearchgate.net At the 1-octanol/graphite interface, cytosine can co-assemble with other molecules like melamine (B1676169) to form hetero-component cluster-like structures.

These studies on cytosine and other nucleobases demonstrate that the final assembled structure is a delicate balance of intermolecular hydrogen bonding and molecule-substrate interactions. researchgate.netnih.gov Given the structural similarity and hydrogen bonding capabilities of this compound, it is expected to form comparable 2D networks on surfaces like Au(111) and graphite, although the specific packing arrangements and network symmetries would differ due to its unique placement of donor and acceptor groups. The investigation of such self-assemblies for this compound remains an area for future research.

Unnatural Nucleic Acids and Expanded Genetic Systems

This compound is a key component in the field of synthetic biology, particularly in the creation of unnatural nucleic acids and the expansion of the genetic alphabet. Its unique hydrogen bonding capabilities, distinct from the canonical nucleobases, allow for the design of new genetic systems with novel properties.

Integration of this compound into Hachimoji DNA and RNA

A significant advancement in synthetic genetics is the development of "Hachimoji" DNA and RNA, which expands the genetic alphabet from four to eight letters. gem-net.netnih.gov This system includes the four natural bases (adenine, guanine, cytosine, and thymine in DNA or uracil (B121893) in RNA) and four synthetic bases that form two new, unnatural base pairs. gem-net.netwikipedia.org In this expanded genetic system, an this compound derivative is utilized. wikipedia.org

Hachimoji DNA and RNA demonstrate that synthetic nucleobases, including derivatives of this compound, can be incorporated into a stable, functional double helix that can be transcribed into RNA. gem-net.netnih.gov The this compound analogue, paired with its complementary partner, maintains the structural integrity of the DNA double helix and allows for the storage and transfer of genetic information. gem-net.net This expansion of the genetic alphabet has profound implications for data storage at the molecular level and for the creation of novel proteins and RNA molecules with enhanced functionalities.

Design of Nucleobase Analogues for Degenerate Hybridization

In molecular biology and diagnostics, probes that can bind to multiple target sequences are highly valuable. This concept, known as degenerate hybridization, relies on the use of nucleobase analogues that can form stable base pairs with more than one of the natural bases. tandfonline.com this compound derivatives have been instrumental in the design of such analogues.